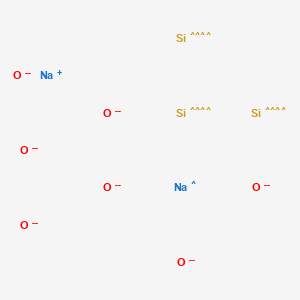

Disodium trisilicon heptaoxide

Description

Properties

InChI |

InChI=1S/2Na.7O.3Si/q;+1;7*-2;;; | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZSDNLDICQODA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na].[Na+].[Si].[Si].[Si] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na2O7Si3-13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1344-09-8 (Parent) | |

| Record name | Disodium trisilicon heptaoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13870-30-9 | |

| Record name | Disodium trisilicon heptaoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013870309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium trisilicon heptaoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

High-Temperature Solid-State Reaction Pathways

High-temperature solid-state reaction is a conventional and widely employed method for the production of sodium silicates, including disodium (B8443419) trisilicon heptaoxide. This method involves the direct reaction of solid precursors at elevated temperatures to form the desired crystalline phase.

The stoichiometry of the precursor mixture is a critical parameter that dictates the composition of the final sodium silicate (B1173343) product. To synthesize disodium trisilicon heptaoxide (Na₂Si₃O₇), a precise molar ratio of the sodium source to the silicon source is required. The most common precursors for this reaction are sodium carbonate (Na₂CO₃) and silicon dioxide (SiO₂).

The balanced chemical equation for the synthesis of this compound from these precursors is:

Na₂CO₃ + 3SiO₂ → Na₂Si₃O₇ + CO₂

This equation indicates that a molar ratio of 1:3 for sodium carbonate to silicon dioxide is necessary to obtain the target compound. Any deviation from this stoichiometric ratio will likely result in the formation of other sodium silicate phases with different Na₂O to SiO₂ ratios or unreacted precursors, thus affecting the purity of the final product.

A study on the synthesis of single crystals of Na₂Si₃O₇ utilized a stoichiometric mixture of analysis-grade Na₂CO₃ and fine-grained quartz (SiO₂) in a 1:3 molar ratio. The reagents were homogenized in an agate mortar before the high-temperature treatment.

The reaction temperature and the surrounding atmosphere are crucial parameters that influence the kinetics of the reaction and the crystalline phase of the product. The synthesis of this compound via the solid-state route typically involves a two-stage heating process.

Initially, the stoichiometric mixture of sodium carbonate and silicon dioxide is heated in a furnace to a high temperature, generally in the range of 1200 to 1500°C. researchgate.netdcmsme.gov.in In a specific synthesis of Na₂Si₃O₇ single crystals, the mixture was heated to 1773 K (1500°C) for one hour in a resistance-heated furnace. This high temperature is necessary to overcome the activation energy for the reaction and to form a homogeneous molten glass. During this stage, carbon dioxide is evolved from the reaction mixture.

The molten glass is then quenched to room temperature to obtain an amorphous solid. This amorphous material is subsequently subjected to a devitrification step, which involves a static heat treatment at a lower temperature to induce crystallization. For the synthesis of Na₂Si₃O₇ single crystals, the glass was heat-treated at 873 K (600°C) for 48 hours. The atmosphere for the high-temperature reaction is typically air, as the reaction does not involve oxidation-sensitive materials.

The Na₂O-SiO₂ phase diagram provides valuable information regarding the stable phases at different temperatures and compositions. The diagram shows that Na₂Si₃O₇ is a stable crystalline phase within a specific temperature and composition range. Careful control of the cooling and annealing temperatures is essential to navigate the phase diagram correctly and crystallize the desired Na₂Si₃O₇ phase from the melt.

Table 1: Parameters for High-Temperature Solid-State Synthesis of Na₂Si₃O₇

| Parameter | Value/Range | Notes |

| Precursors | Sodium Carbonate (Na₂CO₃), Silicon Dioxide (SiO₂) | Fine-grained quartz is a common source of SiO₂. |

| **Molar Ratio (Na₂CO₃:SiO₂) ** | 1:3 | Essential for the formation of the specific Na₂Si₃O₇ stoichiometry. |

| Fusion Temperature | 1200 - 1500°C | To form a homogeneous molten glass. |

| Devitrification Temperature | ~600°C | To induce crystallization of the Na₂Si₃O₇ phase from the glass. |

| Atmosphere | Air | The reaction is not sensitive to oxidation. |

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a wet-chemical method that employs water or an aqueous solution as the reaction medium at elevated temperatures and pressures. This technique can offer better control over the particle size, morphology, and crystallinity of the product compared to solid-state methods.

While specific literature detailing the direct hydrothermal or sol-gel synthesis of pure this compound is limited, the general principles for the synthesis of sodium silicates can be applied. In a typical hydrothermal process for sodium silicates, a silicon source is reacted with a sodium hydroxide (B78521) (NaOH) solution in a sealed autoclave at temperatures ranging from 150 to 300°C. google.com

Sol-gel synthesis is another wet-chemical route that can be adapted for the formation of sodium silicates. rsc.org This process typically involves the hydrolysis and condensation of a silicon precursor, such as tetraethyl orthosilicate (B98303) (TEOS) or a sodium silicate solution, in the presence of a sodium source. The reaction is initiated by adjusting the pH, often with an acid, to trigger the formation of a sol, which then undergoes gelation. mdpi.com The resulting gel can be dried and calcined to obtain the final product. For the synthesis of Na₂Si₃O₇, a sodium silicate solution with the correct Na₂O:SiO₂ ratio could theoretically be used as the precursor.

The control of reaction parameters is paramount in hydrothermal and sol-gel synthesis to obtain the desired product with specific characteristics. Key parameters include:

Temperature and Pressure: These parameters affect the solubility of the precursors and the reaction kinetics. Higher temperatures generally lead to faster reaction rates and can influence the crystalline phase formed.

pH of the Solution: The pH plays a critical role in the hydrolysis and condensation rates of silicate species, which in turn affects the particle size and morphology of the product.

Precursor Concentration: The concentration of the reactants can influence the nucleation and growth rates of the particles, thereby affecting their size and distribution. repec.org

Reaction Time: The duration of the hydrothermal treatment or aging of the gel can impact the crystallinity and phase purity of the final product.

Agitation: Stirring or agitation of the reaction mixture can improve homogeneity and lead to the formation of more uniform particles.

By carefully controlling these parameters, it is possible to influence the morphology of the synthesized particles, leading to the formation of nanoparticles, nanorods, or other structured materials. inl.gov While specific conditions for the morphological control of Na₂Si₃O₇ are not extensively documented, the general principles of crystal growth in hydrothermal systems suggest that by manipulating supersaturation, temperature, and the use of structure-directing agents, the morphology of the final product can be tailored.

Table 2: General Parameters for Hydrothermal Synthesis of Sodium Silicates

| Parameter | General Range/Description | Influence on Product |

| Precursors | Silicon source (e.g., Silica (B1680970), TEOS), Sodium source (e.g., NaOH) | The choice of precursor affects reactivity and purity. |

| Temperature | 150 - 300°C | Affects reaction kinetics and crystalline phase. |

| Pressure | Autogenous (generated by the vapor pressure of the solvent at the reaction temperature) | Influences the solubility of reactants. |

| pH | Typically alkaline | Controls hydrolysis and condensation rates. |

| Reaction Time | Hours to days | Affects crystallinity and phase purity. |

Precursor Materials and Their Influence on Reaction Efficiency and Product Purity

The choice of precursor materials is a fundamental aspect of the synthesis of this compound, as it directly influences the reaction efficiency, product purity, and cost of the process.

Silica Sand: This is a naturally occurring and abundant source of silicon dioxide. dcmsme.gov.in Its purity can vary depending on the source, and it may contain impurities such as iron oxides and alumina. For the synthesis of high-purity Na₂Si₃O₇, it is often necessary to use processed quartz with a specific particle size distribution. dcmsme.gov.in The particle size of the silica sand can affect the reaction rate in solid-state synthesis, with smaller particles generally leading to a faster reaction due to increased surface area.

Sodium Carbonate: Also known as soda ash, sodium carbonate is the most common sodium source for the high-temperature solid-state synthesis of sodium silicates. dcmsme.gov.in It is available in different grades of purity and density. For the production of colorless sodium silicate glass, a low iron content in the sodium carbonate is desirable. The "dense" variety of soda ash is typically preferred for the manufacture of sodium silicate. dcmsme.gov.in The purity of the sodium carbonate will directly impact the purity of the final Na₂Si₃O₇ product.

Fumed Silica: This is a synthetic, amorphous form of silicon dioxide with a very high purity (typically >99.8%) and a very small particle size, resulting in a high surface area. hifull.comwikipedia.org Due to its high reactivity, fumed silica can be used in both solid-state and wet-chemical synthesis methods to achieve faster reaction rates and higher product purity compared to silica sand. However, the cost of fumed silica is significantly higher than that of natural silica sand. In applications where high purity is critical, fumed silica is the preferred precursor.

The efficiency of the reaction and the purity of the resulting this compound are therefore a trade-off between the cost of the precursors and the desired quality of the final product. For industrial-scale production, cost-effective precursors like silica sand and sodium carbonate are common, while for laboratory-scale synthesis of high-purity materials, fumed silica and analysis-grade reagents may be used.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound (Na₂Si₃O₇) is primarily focused on reducing the environmental impact associated with conventional production methods. Traditional synthesis often involves the high-temperature fusion of silica sand and sodium carbonate, a process that is both energy-intensive and can lead to significant greenhouse gas emissions. nih.goviiste.org Greener synthetic routes aim to mitigate these issues by focusing on alternative precursors, less energy-demanding reaction conditions, and improved process efficiency.

A significant advancement in the green synthesis of sodium silicates, including this compound, is the adoption of hydrothermal methods. iiste.org These methods utilize aqueous solutions of sodium hydroxide to react with a silica source at much lower temperatures (typically 100-300°C) compared to the traditional furnace processes that can exceed 1200°C. iiste.orggoogle.com This approach directly translates to lower energy consumption and a reduced carbon footprint. aalto.fi The hydrothermal process can be conducted in a closed-pressure reactor, allowing for the production of sodium silicate solutions with varying silica-to-soda ratios by adjusting the concentration of the sodium hydroxide solution and the reaction temperature. google.com

Another key aspect of green chemistry in this context is the utilization of alternative and waste-derived silica sources. Instead of relying solely on mined silica sand, researchers have successfully synthesized sodium silicates from agricultural byproducts such as rice husk ash (RHA) and bamboo leaf ash. researchgate.netacerp.ir These materials are rich in amorphous silica, which is often more reactive than crystalline silica, further facilitating lower-temperature synthesis. acerp.ir The use of such biomass waste not only provides a renewable feedstock but also addresses waste management challenges, contributing to a more circular economy. aalto.fi For instance, silica can be extracted from RHA through a low-temperature alkaline extraction process, which is both cost-effective and environmentally friendly due to its lower energy requirements. acerp.ir

The table below summarizes key research findings on greener synthetic methodologies for sodium silicates, which are applicable to the production of this compound.

| Precursor(s) | Synthesis Method | Key Findings | Reference(s) |

| Silica Sand, Sodium Hydroxide | Hydrothermal | Production of high-purity sodium silicate solutions at lower temperatures (150-300°C). | google.com |

| Rice Husk Ash, Sodium Hydroxide | Hydrothermal | Successful synthesis of sodium disilicates, demonstrating the viability of agricultural waste as a silica source. | iiste.org |

| Bamboo Leaf Ash, Sodium Hydroxide | Thermochemical | Production of solid sodium silicate from biomass waste, showing comparable performance to commercial activators. | researchgate.net |

| Waste Glass, Sodium Hydroxide | Hydrothermal | Feasible route for producing sodium silicate solutions from recycled materials. | google.com |

Structural Elucidation and Advanced Characterization Techniques

Experimental Crystallographic Analysis

Crystallography provides the definitive blueprint of a crystalline solid, revealing the precise spatial arrangement of its constituent atoms. For disodium (B8443419) trisilicon heptaoxide, X-ray diffraction techniques have been instrumental in determining its crystal structure.

Single Crystal X-ray Diffraction for Unit Cell Determination

Single crystal X-ray diffraction (SC-XRD) offers the most detailed and unambiguous structural information. For the hydrated form of disodium trisilicate (B10819215), Na₂Si₃O₇·H₂O, SC-XRD analysis has revealed a monoclinic crystal system. epa.gov The unit cell is the fundamental repeating unit of a crystal, and its dimensions provide a key fingerprint of the material.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.3087(8) |

| b (Å) | 12.7246(13) |

| c (Å) | 9.0913(11) |

| β (°) | 119.01(1) |

| Volume (ų) | 739.39(10) |

These parameters precisely define the size and shape of the unit cell for hydrated disodium trisilicon heptaoxide. epa.gov

Powder X-ray Diffraction for Phase Identification and Crystallinity Assessment

While single crystal analysis is ideal, obtaining suitable single crystals can be challenging. Powder X-ray diffraction (PXRD) is a powerful alternative that can be used to identify crystalline phases and assess the degree of crystallinity in a sample. For the anhydrous form of this compound, PXRD has been successfully employed to determine its crystal structure. researchgate.net The analysis of the diffraction pattern, which consists of a series of peaks at specific angles, allows for the determination of the unit cell parameters.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.1924(5) |

| b (Å) | 10.6039(8) |

| c (Å) | 9.8049(7) |

| β (°) | 120.2478(4) |

| Volume (ų) | 646.0(9) |

The distinct diffraction patterns of the anhydrous and hydrated forms allow for clear phase identification. The sharpness and intensity of the diffraction peaks also provide an indication of the sample's crystallinity, with sharp, well-defined peaks indicating a highly crystalline material.

Polymorphism and Anhydrous/Hydrated Phase Investigations

This compound exhibits polymorphism, meaning it can exist in more than one crystalline form. Research has shown the existence of an incommensurately modulated structure of Na₂Si₃O₇, which represents a different polymorph from the one determined by conventional powder diffraction. psu.edu This modulated structure indicates a more complex, aperiodic arrangement of atoms within the crystal lattice.

Furthermore, the compound readily forms a hydrated phase, Na₂Si₃O₇·H₂O. The anhydrous form can be obtained by the careful dehydration of this hydrated precursor. researchgate.net The investigation of these different phases is crucial as they can exhibit distinct physical and chemical properties. The transition between the hydrated and anhydrous forms can be studied using thermal analysis techniques in conjunction with PXRD to monitor the structural changes upon heating or cooling.

Vibrational and Resonance Spectroscopic Characterization

Spectroscopic techniques provide valuable insights into the chemical bonding and local atomic environments within a material. For this compound, vibrational and resonance spectroscopies are key tools for characterizing its functional groups and the coordination of its constituent nuclei.

Infrared and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules and crystal lattices. The spectra obtained provide a "fingerprint" of the functional groups present. In sodium silicates, the primary vibrational modes are associated with the silicate (B1173343) (SiO₄) tetrahedra.

Key vibrational bands observed in the spectra of sodium silicates include:

Si-O-Si stretching vibrations: These typically appear in the high-frequency region of the spectrum and are indicative of the degree of polymerization of the silicate network. Asymmetric stretching vibrations are generally found at higher wavenumbers than their symmetric counterparts. iaea.org

Si-O⁻ stretching vibrations: These involve the non-bridging oxygen atoms (NBOs), which are bonded to a sodium ion. The positions of these bands are sensitive to the local environment of the NBOs.

Bending vibrations: O-Si-O bending modes occur at lower frequencies and provide further information about the geometry of the silicate tetrahedra. nacatsoc.org

While specific, complete IR and Raman spectra for pure, crystalline this compound are not extensively detailed in readily available literature, the analysis of related sodium silicate compounds provides a strong basis for interpreting its vibrational characteristics. The presence of both bridging and non-bridging oxygen atoms in its structure would lead to a complex spectrum with distinct bands corresponding to the various Si-O bonding environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy of Silicon and Sodium Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local environment of specific atomic nuclei. For this compound, ²⁹Si and ²³Na NMR are particularly informative.

²⁹Si NMR: The ²⁹Si nucleus is a sensitive probe of the silicate connectivity. The chemical shift in a ²⁹Si NMR spectrum is highly dependent on the number of other silicon atoms attached to the silicon tetrahedron via oxygen bridges. This is denoted by Qⁿ notation, where 'n' is the number of bridging oxygen atoms.

Research on anhydrous this compound has shown the presence of two distinct silicon environments in its ²⁹Si Magic Angle Spinning (MAS) NMR spectrum. researchgate.net

| ²⁹Si Chemical Shift (ppm) | Assignment | Relative Intensity |

|---|---|---|

| -91.9 | Q³ | 2 |

| -102.5 | Q⁴ | 1 |

The presence of Q³ (a silicon atom bonded to three other silicon atoms) and Q⁴ (a silicon atom bonded to four other silicon atoms) sites in a 2:1 ratio is consistent with the layered silicate structure determined by X-ray diffraction. researchgate.net

²³Na NMR: The ²³Na nucleus is a quadrupolar nucleus, and its NMR spectrum can provide information about the coordination environment of the sodium ions. The chemical shift and lineshape of the ²³Na NMR signal are sensitive to the symmetry and nature of the atoms surrounding the sodium cation. In the structure of this compound, the sodium ions are located in the interstices of the silicate framework, compensating for the negative charge of the non-bridging oxygen atoms. ²³Na NMR can be used to probe the different sodium sites within the crystal lattice and their interactions with the surrounding silicate network.

Microscopic and Morphological Examinations

Microscopic analysis is fundamental to understanding the physical characteristics of this compound at both the micro and nano scales.

Scanning Electron Microscopy (SEM) is a powerful technique used to observe the surface features of materials. For this compound, SEM analysis typically reveals particles with irregular shapes and a wide distribution of sizes. The micrographs often show agglomerates of smaller primary particles, a common feature for materials synthesized via precipitation or sol-gel routes. At higher magnifications, the surface of the particles may appear rough and porous, indicating a high surface area, which is a desirable characteristic for applications in catalysis and adsorption.

Transmission Electron Microscopy (TEM) provides deeper insight into the internal structure of this compound. TEM images can confirm the presence of nanoparticles and their state of aggregation. Analysis of the electron diffraction patterns obtained through TEM can elucidate the crystalline nature of the material. This compound may exhibit an amorphous structure, characterized by diffuse rings in the diffraction pattern, or a polycrystalline nature, indicated by a set of concentric rings corresponding to various lattice planes. The high-resolution images can also reveal the presence of any crystalline domains within an amorphous matrix.

Thermogravimetric Analysis and Differential Scanning Calorimetry for Thermal Stability and Phase Transitions

The thermal behavior of this compound is critical for its application in high-temperature environments.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A typical TGA curve for this compound would show an initial weight loss at temperatures below 200°C, corresponding to the evaporation of adsorbed water. The material is generally expected to be thermally stable up to higher temperatures, with significant decomposition or phase transitions occurring above 700°C.

Differential Scanning Calorimetry (DSC) is used to detect phase transitions and measure heat flow. The DSC thermogram for this compound might show endothermic peaks corresponding to the removal of water and potentially exothermic peaks at higher temperatures, indicating crystallization of the amorphous phase or other phase transitions.

Table 1: Illustrative Thermal Analysis Data for this compound

| Analysis Type | Temperature Range (°C) | Observation | Interpretation |

| TGA | 25 - 200 | ~5% weight loss | Removal of adsorbed water |

| TGA | 200 - 700 | Stable | No significant weight loss |

| TGA | > 700 | Gradual weight loss | Decomposition/Phase transition |

| DSC | ~150 | Endothermic peak | Dehydration |

| DSC | ~800 | Exothermic peak | Crystallization/Phase transition |

Elemental Compositional Analysis Techniques

Determining the elemental composition is crucial for verifying the stoichiometry of this compound. Techniques such as X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDS), often coupled with SEM, are employed for this purpose. These analyses confirm the presence of sodium (Na), silicon (Si), and oxygen (O) and can provide their relative atomic percentages. The results are expected to be in close agreement with the theoretical composition calculated from the chemical formula, Na₂Si₃O₇.

Table 2: Representative Elemental Analysis Data for this compound

| Element | Theoretical Atomic % | Experimental Atomic % (Illustrative) |

| Sodium (Na) | 16.67 | 16.5 ± 0.5 |

| Silicon (Si) | 25.00 | 24.8 ± 0.5 |

| Oxygen (O) | 58.33 | 58.7 ± 0.5 |

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide valuable insights into molecular properties.

No specific studies employing Density Functional Theory (DFT) to determine the molecular geometry and electronic properties of disodium (B8443419) trisilicon heptaoxide have been identified in the available literature. Such studies would typically involve calculations of optimized bond lengths, bond angles, and electronic band structures.

Similarly, there is a lack of published research utilizing high-accuracy ab initio methods, such as Møller-Plesset perturbation theory or Coupled Cluster theory, to predict the properties of disodium trisilicon heptaoxide. These methods are computationally intensive but provide highly accurate benchmarks for other theoretical approaches.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are instrumental in studying the dynamic behavior of atoms and molecules in various environments.

No specific molecular dynamics simulation studies on the solid-state behavior of this compound were found. Research in this area would provide insights into its crystal structure stability, phase transitions, and mechanical properties.

There is no available research on the computational modeling of the aqueous solution behavior and speciation of this compound. Such studies would be crucial for understanding its dissolution process and the nature of the silicate (B1173343) species formed in water.

Thermodynamic Modeling and Prediction of System Behavior

Thermodynamic modeling is essential for predicting the stability and reactivity of chemical compounds under different conditions. However, no specific thermodynamic models or predictive studies for systems containing this compound have been reported in the scientific literature.

Crystal Structure Prediction and Validation through Computational Methods

Computational methods have been successfully used to determine and validate the crystal structure of this compound. An ab initio crystal structure determination from conventional X-ray powder diffraction data has been reported. researchgate.netresearchgate.netuchile.cl

The study by Kahlenberg et al. revealed that this compound crystallizes in a monoclinic symmetry with the space group P2₁/c. researchgate.netresearchgate.net The unit cell parameters were determined to be:

a = 7.1924(5) Å

b = 10.6039(8) Å

c = 9.8049(7) Å

β = 120.2478(4)°

Volume = 646.0(9) ų

Z = 4 (four formula units per unit cell) researchgate.netresearchgate.net

This structure was solved using direct methods and refined using the Rietveld technique. researchgate.netresearchgate.net The analysis showed that it belongs to the group of interrupted framework silicates, containing both three- and four-connected [SiO₄] tetrahedra (Q³ and Q⁴ units) in a 2:1 ratio. researchgate.netresearchgate.net Within this silicate framework, the sodium atoms are coordinated to 4 to 6 oxygen atoms. researchgate.netuchile.cl The topology of the tetrahedral network was found to be identical to its hydrated precursor, Na₂Si₃O₇·H₂O. researchgate.netuchile.cl

The computational results were validated by ²⁹Si magic-angle spinning nuclear magnetic resonance (MAS NMR) spectroscopy, which showed two distinct peaks corresponding to the Q³ and Q⁴ silicon environments, consistent with the determined crystal structure. researchgate.net

Table 1: Crystallographic Data for this compound

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Volume (ų) |

| Monoclinic | P2₁/c | 7.1924(5) | 10.6039(8) | 9.8049(7) | 120.2478(4) | 646.0(9) |

Data from Kahlenberg et al. researchgate.netresearchgate.net

Modeling of Interfacial Phenomena involving this compound

Molecular dynamics (MD) simulations are a key computational tool for investigating interfacial phenomena. A recent study utilized MD simulations to explore the structural properties and diffusion pathways of alkali ions in sodium trisilicate (B10819215). mdpi.com These simulations provide insights into the behavior of this compound at interfaces, which is critical for applications such as in cements and glasses.

The simulations confirmed the local microstructure, with calculated bond angle distributions for O-Si-O, Si-O-Si, and Si-O-Na in good agreement with experimental data. mdpi.com The study of sodium ion dynamics revealed that diffusion occurs through hopping and cooperative motion of Na⁺ ions within the silicate network. mdpi.com Specifically, the diffusion pathways are thought to involve hopping of single Na⁺ ions in the channels created by bridging oxygen polyhedra and cooperative movement of groups of Na⁺ ions in the regions of non-bridging and free oxygen polyhedra. mdpi.com

Such modeling is crucial for understanding how the structure of the this compound surface interacts with its environment, for instance, in the context of dissolution in aqueous media or its role as a binder. The modified random network model, often used for silicate glasses, can also provide a framework for understanding the structure of amorphous or glassy phases of sodium trisilicate and their interfaces. nih.gov

Chemical Reactivity and Interaction Mechanisms

Hydrolysis and Condensation Reactions in Aqueous Environments

Disodium (B8443419) trisilicon heptaoxide, a form of sodium silicate (B1173343), undergoes significant chemical transformations when introduced to an aqueous environment. The primary reactions are hydrolysis and condensation, which are fundamental to the behavior of silicate species in solution.

When sodium silicate dissolves in water, the silicate structure is hydrolyzed. This process involves the reaction of the Si-O-Si (siloxane) bridges with water, leading to the formation of silanol (B1196071) groups (Si-OH). Concurrently, an ion exchange process occurs where sodium ions (Na+) from the silicate structure are released into the solution and replaced by protons (H+) or hydronium ions (H₃O+) from the water. researchgate.netosti.gov This initial hydration primarily involves the protonation of non-bridging oxygens (NBOs) to form silanol groups. osti.govacs.org

Molecular dynamics simulations have revealed a three-stage interfacial reaction process for sodium silicate glass in water researchgate.net:

Near-surface region: Water molecules diffuse into the glass and react with non-bridging oxygens to form silanol groups. researchgate.net

Near-bulk region: The dominant reaction is the re-formation of silanol groups through proton transfer. researchgate.net

Sub-surface region: A combination of both water diffusion/reaction and proton transfer occurs. researchgate.net

These initial hydrolysis reactions produce smaller, soluble silicate species, primarily monomeric silicic acid (Si(OH)₄) and its anions. These monomers are then able to undergo condensation reactions. Condensation is the reverse of hydrolysis, where two silanol groups react to form a new siloxane bridge (Si-O-Si) and a water molecule. This process leads to the formation of larger silicate species. scribd.com

The balance between hydrolysis and condensation is dynamic and heavily influenced by factors such as pH, concentration, and temperature. These reactions are the basis for the formation of silicate oligomers and polymers in solution. dtic.mil

Acid-Base Reactions and pH-Dependent Behavior

Disodium trisilicon heptaoxide is the salt of a strong base (sodium hydroxide) and a weak acid (silicic acid). Consequently, its dissolution in water produces a distinctly alkaline solution. wikipedia.orglibretexts.org The alkalinity arises from the hydrolysis of the silicate anions, which consume protons from water, leaving an excess of hydroxide (B78521) ions (OH⁻).

The speciation and reactivity of silicates in solution are highly dependent on pH. bohrium.com In strongly alkaline solutions (high pH), silicate species tend to exist as smaller, more highly charged anions. As the pH is lowered, the concentration of silicic acid (Si(OH)₄) and less-charged silicate anions increases. acs.org This change in speciation directly influences the rates of condensation and dissolution. bohrium.com

The general trend of acid-base behavior for period 3 oxides shows that acidity increases from left to right across the periodic table. libretexts.org Sodium oxide (Na₂O) is strongly basic, while silicon dioxide (SiO₂) is weakly acidic. libretexts.orgchemguide.co.uk SiO₂ does not react with water but will react with strong bases, like sodium hydroxide, to form silicates. libretexts.org

The pH-dependent behavior can be summarized as follows:

High pH (> ~11): Stable solutions containing primarily monomeric and dimeric silicate anions are favored. Condensation rates are slow.

Intermediate pH (~9-11): This range promotes the rapid polymerization of silicate species. The presence of both ionized silanol groups and neutral silicic acid facilitates condensation reactions, leading to the formation of larger oligomers and polymers, and potentially gelation. bohrium.com

Low pH (< ~9): As the solution becomes more acidic, the concentration of neutral silicic acid increases. While condensation still occurs, the rate may decrease below a certain pH. In strongly acidic solutions, the silicate ions react with hydrogen ions to form silicic acids, which can decompose into a hydrated silicon dioxide gel (silica gel). wikipedia.org

| pH Range | Dominant Silicate Species | Primary Reaction |

| > 11 | Monomeric/Dimeric Anions (e.g., SiO(OH)₃⁻, SiO₂(OH)₂²⁻) | Hydrolysis |

| 9 - 11 | Oligomeric and Polymeric Anions | Condensation/Polymerization |

| < 9 | Silicic Acid (Si(OH)₄) and larger polymers | Gelation/Precipitation |

Interactions with Metal Cations and Complexation Chemistry

This compound exhibits strong interactions with various metal cations, a property that contributes to its use as a binding and corrosion-inhibiting agent. silmaco.com The negatively charged silicate anions in solution can interact with multivalent metal cations, leading to precipitation or the formation of complex metal-silicate structures.

The primary mechanism of interaction often begins with ion exchange. In aqueous solutions, the sodium ions associated with the silicate can be exchanged for other metal cations present in the environment. researchgate.net For instance, in the presence of magnesium chloride (MgCl₂), Na+ ions are released from the silicate structure and replaced by Mg²⁺ ions. bge-technology.de Similarly, the addition of divalent cations like Ca²⁺ can accelerate processes like gel shrinkage (syneresis). researchgate.net

This reactivity is harnessed in various applications:

Wastewater Treatment: Sodium silicate is used as a coagulant, where it binds to colloidal particles and metal ions, forming larger aggregates that can be easily removed from the water. wikipedia.org

Corrosion Inhibition: It forms a protective silicate film on metal surfaces. silmaco.com

Purification: Complexation methods can be used to remove metallic impurities from sodium silicate solutions. For example, chitosan-EDTA has been used to bind and remove iron (Fe), and curcumin (B1669340) can form complexes with boron (B). researchgate.net

The interaction is not limited to simple ion exchange. The silicate anions can act as ligands, forming coordination complexes with metal ions. This complexation chemistry is integral to the formation of various mineral structures and synthetic materials.

Oligomerization and Polymerization Pathways of Silicate Anions

The formation of larger silicate structures from monomeric units in solution is a critical aspect of this compound's chemistry. This process occurs via condensation reactions, leading to oligomers (small polymers) and eventually high-molecular-weight polymers. scribd.comdtic.mil The progression from simple to complex structures is a fundamental process in technologies like geopolymerization. scribd.comreadcube.com

The pathway of polymerization is influenced by several factors:

SiO₂/Na₂O Molar Ratio: A higher molar ratio (more silica (B1680970) relative to sodium oxide) generally leads to a higher degree of polymerization. scribd.commdpi.com

Concentration: Increasing the concentration of silicate in the solution increases the likelihood of intermolecular condensation reactions, promoting polymerization. bohrium.com

pH: As discussed previously, the pH range of roughly 9-11 is optimal for rapid polymerization.

Temperature: Higher temperatures can affect the rate of polymerization. mdpi.com

The polymerization process involves the sequential addition of monomeric silicate units to a growing chain or network. The connectivity of the silicon atoms is described using Qⁿ notation, where 'n' represents the number of other silicon atoms attached to the central silicon atom via an oxygen bridge.

| Qⁿ Notation | Description | Structural Unit |

| Q⁰ | Monomer | Isolated [SiO₄] tetrahedron |

| Q¹ | End-chain unit | [SiO₄] tetrahedron linked to one other |

| Q² | Middle-chain unit | [SiO₄] tetrahedron linked to two others |

| Q³ | Branching or sheet unit | [SiO₄] tetrahedron linked to three others |

| Q⁴ | 3D network unit | [SiO₄] tetrahedron linked to four others |

Initially, dimers and trimers (both linear and cyclic) are formed. dtic.mil As the reaction proceeds, these can grow into larger chains, rings, and eventually cross-linked three-dimensional networks, which may lead to the formation of a solid gel. scribd.com The stability of these different oligomeric structures is a complex interplay between the stability of the silicate bonds and the interactions of the charged anions with the solvent. dtic.mil

Reactions with Organic Compounds and Organosilicon Precursors

While primarily an inorganic compound, this compound can react or interact with certain organic compounds and serve as a precursor in organosilicon chemistry.

One notable reaction is with organic esters. When an ester such as glycerol (B35011) acetate (B1210297) is added to a sodium silicate solution, it slowly hydrolyzes, releasing an acid. wikipedia.org This gradual release of acid locally lowers the pH of the solution, inducing the condensation and polymerization of the silicate anions to form a gel. This method is utilized in applications like foundry binders for sand casting. wikipedia.org

This compound can also be a silicon source in the synthesis of more complex materials, including those involving organosilicon precursors. For example, in sol-gel processes, sodium silicate can be used alongside organosilicon compounds like tetraethoxysilane (TEOS). The hydrolysis and condensation of both the inorganic silicate and the organosilicon precursor can lead to the formation of hybrid organic-inorganic materials. The synthesis of certain advanced materials, like NASICONs (sodium super-ionic conductors), can involve reacting a phosphosilicate molecular precursor, derived from TEOS and a sodium phosphate (B84403) solution, with other reagents. sci-hub.box

Although direct, large-scale synthesis of simple organosilicon compounds (like those with Si-C bonds) starting from sodium silicate is not a common pathway, its role as a reactive silica source makes it a component in more complex syntheses. For instance, it can be a starting material for producing other silicon-containing chemicals that are then used to create organosilicon compounds.

Thermal Decomposition Pathways and Stability Limits

This compound is known for its high thermal stability, making it suitable for high-temperature applications. silmaco.com It does not have a sharp melting point but softens gradually at high temperatures. Anhydrous sodium silicate can withstand temperatures up to 1100 °C. wikipedia.org Some sources cite even higher temperature resistance, up to 1600°C. silmaco.com

Upon heating, hydrated forms of sodium silicate first lose water. Further heating of the anhydrous material does not lead to simple decomposition but rather to phase transitions and crystallization. The specific phases that form are dependent on the temperature and the SiO₂/Na₂O ratio.

A typical thermal pathway for a sodium silicate with a SiO₂/Na₂O ratio of approximately 3 is as follows researchgate.net:

Initial State: The material is an amorphous solid (glass).

~400 °C: Crystallization begins with the formation of β-Na₂Si₂O₅ (beta-sodium disilicate).

~600 °C: Cristobalite, a high-temperature polymorph of SiO₂, begins to crystallize and coexists with the sodium disilicate.

~750 °C: A new phase, Na₆Si₈O₁₉, appears.

> 800 °C: The system begins to turn into a liquid or amorphous glassy phase again. researchgate.net

This demonstrates that "decomposition" in this context is a series of phase transformations rather than a breakdown into elemental constituents. The strong Si-O bonds within the silicate network are responsible for this high thermal stability.

Advanced Applications and Functional Roles

Role as a Fundamental Building Block in Silicon Compound Synthesis

Disodium (B8443419) trisilicon heptaoxide serves as a precursor in the synthesis of various silicon-containing compounds. A notable example is the synthesis of a porous sodium trisilicate (B10819215) with the formula Na2Si3O7·H2O, which features a unique structure with 10-membered ring openings. researchgate.net This synthesis was achieved through a quasi non-aqueous route using ethylene (B1197577) glycol as the solvent. researchgate.net

Furthermore, solutions of sodium silicates, including sodium trisilicate, can be neutralized to produce silicic acid. This silicic acid can then be utilized as a starting material for the creation of organosilicon compounds through processes like esterification with alcohols. academiascience.org For instance, organosilicon compounds have been synthesized from silicic acid derived from sodium silicate (B1173343) by reacting it with isoamyl alcohol. academiascience.org This highlights the role of disodium trisilicon heptaoxide as a foundational material for more complex silicon-based molecules.

Applications in Advanced Inorganic Materials Development

The utility of this compound extends to the development of advanced inorganic materials, where it plays a crucial role in the formation of silica (B1680970) gels, aerogels, and geopolymers.

Sodium silicate is a widely utilized and cost-effective precursor for the production of silica gels and aerogels. rsc.org The formation process begins with the sol-gel method, which involves the hydrolysis of sodium silicate in the presence of an acid to form silicic acid. rsc.org This is followed by a polycondensation step, where the silicic acid molecules link together, expelling water, to form a three-dimensional, highly cross-linked silica gel network known as a hydrogel. rsc.org

The properties of the resulting silica gel are influenced by several factors, including the concentration of the sodium silicate solution. nih.gov At higher concentrations, gelation is increased, which can lead to a reduction in the pore diameter of the final material. nih.gov It is important to note that the presence of sodium ions in gels derived from sodium silicate can make them more fragile compared to those produced from alkoxide precursors. rsc.org Therefore, a purification step is often necessary before transforming the gel into specific applications. rsc.org

The subsequent drying of the silica gel is a critical step in producing aerogels. The aim is to remove the liquid from the pores of the gel without causing the solid network to collapse.

In the field of sustainable construction materials, sodium silicate is a key component in geopolymer concrete, acting as an alkaline activator. researchgate.netscientific.net Geopolymers are formed through the reaction of an aluminosilicate (B74896) source with an alkaline activating solution. researchgate.net Sodium silicate solutions, often in combination with sodium hydroxide (B78521), facilitate the dissolution of aluminosilicate precursors, such as fly ash or slag, and participate in the subsequent polymerization process. researchgate.netmdpi.com

The use of sodium silicate is fundamental to the geopolymerization technology. researchgate.netscientific.net The characteristics of the geopolymer concrete, including its strength, are influenced by the concentration and composition of the sodium silicate activator. mdpi.com For instance, increasing the molarity of the sodium silicate can lead to a greater amount of reaction product within the geopolymer matrix, thereby enhancing the compressive and flexural strength of the resulting material. mdpi.com

Functional Roles in Industrial Chemical Processes

This compound and related sodium silicates exhibit important functional properties that are leveraged in various industrial chemical processes, including interfacial activity and catalysis.

Aqueous solutions of sodium silicate demonstrate significant interfacial activity. Molecular dynamics simulations have shown that at the interface between sodium silicate glass and water, a series of reactions occur, including water diffusion, the formation of silanol (B1196071) groups, and ion exchange. researchgate.net This leads to the formation of a hydrated, gel-like structure on the glass surface. researchgate.netosti.gov

This ability to interact at interfaces is utilized in applications such as water treatment, where sodium silicate acts as a coagulant. wikipedia.org It helps in the removal of suspended particles by binding to colloidal molecules, which then aggregate and settle. wikipedia.org

Sodium silicate plays a role in the treatment of wastewater containing organic dyes. patsnap.com Its alkaline nature and ability to form insoluble complexes with dye molecules make it effective for dye removal. patsnap.com It can be used in conjunction with oxidizing agents to enhance the degradation of dyes. patsnap.com

Furthermore, sodium silicate is used in the preparation of adsorbent materials for dye removal. patsnap.com Silica-based materials, derived from sodium silicate, can have their adsorption capacity and selectivity for specific dye molecules improved. patsnap.com For example, silica can be a component of photocatalysts used for the degradation of textile dyes. researchgate.net Bimetallic silica-based catalysts have also been developed for the Fenton-like degradation of various dyes. mdpi.com Additionally, modified silicates, such as sodium magadiite, have been investigated for their ability to remove basic dyes from aqueous solutions. mdpi.com

Mechanisms in Agricultural Formulations and Soil Chemistry Interactions

This compound, often referred to as sodium trisilicate in agricultural contexts, plays a multifaceted role in soil chemistry and plant health. Its application in agricultural formulations is primarily centered on its ability to improve soil structure, enhance nutrient availability, and bolster plant defense mechanisms.

One of the key mechanisms is its function as a soil stabilizer. When introduced into the soil, sodium silicate reacts with soluble calcium salts present in the soil solution to form insoluble, gelatinous calcium silicates. oup.com These newly formed compounds act as cementing agents, binding soil particles together. oup.com This process improves soil aggregation, leading to better soil structure, increased stability, and reduced erosion. oup.com

Furthermore, the application of sodium silicate can significantly influence soil nutrient dynamics. It has been shown to improve the cation exchange capacity of the soil, which is a measure of the soil's ability to hold onto essential positively charged nutrients such as potassium, calcium, and magnesium, preventing them from leaching away. britannica.com By enhancing the soil's capacity to retain these nutrients, it increases their availability for plant uptake. britannica.com Additionally, sodium silicate can help in adjusting soil pH, creating a more favorable environment for nutrient absorption by plants. britannica.com A notable application is in the encapsulation of nutrients, where it forms a protective barrier around fertilizer granules, allowing for a sustained release of nutrients over time and minimizing nutrient loss through runoff. britannica.com

Recent research has also highlighted the role of sodium silicate in enhancing plant resilience to diseases by modifying the soil's microbial landscape. A study on cucumbers demonstrated that the application of sodium silicate altered the composition of soil bacterial and fungal communities. wikipedia.org Specifically, it led to a decrease in the relative abundance of pathogenic microbes while promoting the growth of beneficial microorganisms, such as certain species of Streptomyces. wikipedia.org This shift in the soil microbiome contributes to a reduction in the incidence of diseases like Fusarium wilt. wikipedia.org

Table 1: Effects of this compound on Soil Properties and Plant Health

| Property Affected | Mechanism of Action | Outcome |

| Soil Structure | Reacts with calcium salts to form calcium silicate, a cementing agent. oup.com | Improved soil aggregation and stability. oup.com |

| Nutrient Retention | Increases cation exchange capacity and adjusts soil pH. britannica.com | Enhanced availability of essential plant nutrients. britannica.com |

| Nutrient Release | Used to encapsulate fertilizer granules. britannica.com | Sustained release of nutrients and reduced leaching. britannica.com |

| Plant Disease Resistance | Alters soil microbial communities, favoring beneficial microbes. wikipedia.org | Suppression of soil-borne pathogens like Fusarium. wikipedia.org |

Specialized Applications in Chemical Reagents and Analytical Chemistry

In the realm of analytical chemistry, this compound is a key precursor in the synthesis of silica gel, a material with widespread use in various separation and purification techniques. nbinno.comvedantu.com The process involves the acidification of a sodium silicate solution, which leads to the formation of a gelatinous precipitate of hydrated silicon dioxide. vedantu.com This gel is then washed and dehydrated to produce the hard, porous solid known as silica gel. vedantu.com

Silica gel is extensively used as a stationary phase in chromatography, a fundamental technique for separating mixtures of chemical compounds. chemicals.co.ukwikipedia.org Its utility in this application stems from several key properties:

High Surface Area and Porosity: The porous structure of silica gel provides a large surface area for interactions with the components of a mixture, which is crucial for effective separation. chemicals.co.uk

Polarity: The surface of silica gel is covered with silanol (Si-OH) groups, making it a highly polar stationary phase. wikipedia.org In normal-phase chromatography, this polarity allows for the separation of compounds based on their differential affinities for the stationary phase, with non-polar compounds eluting faster than polar ones. chemicals.co.uk

Modifiable Surface: The silanol groups on the surface of silica gel can be chemically modified to create stationary phases with different properties. chemicals.co.ukwikipedia.org For instance, attaching non-polar hydrocarbon chains (like C18) to the silica surface creates a non-polar stationary phase used in reverse-phase chromatography, one of the most common analytical techniques. wikipedia.org

The particle size and shape of the silica gel are critical parameters that influence the efficiency of chromatographic separations. silicycle.com Smaller and more uniform spherical particles generally lead to sharper peaks and better resolution of separated components. silicycle.com

Beyond its use in chromatography, sodium silicate solutions, often referred to as "water glass," serve other functions in analytical and chemical processes. They can be used in the preparation of certain samples for analysis. For example, in the determination of dissolved silicate in water samples, reagents derived from sodium silicate are used to prepare calibration standards. thermofisher.comturnerdesigns.com Furthermore, sodium silicate acts as a flocculant in water treatment, where it helps to aggregate and precipitate suspended particles, clarifying the water for subsequent analysis or use. bellchem.com

Table 2: Applications of this compound Derivatives in Analytical Chemistry

| Application | Derivative/Product | Role and Mechanism |

| Chromatography | Silica Gel | Acts as a polar stationary phase for separating chemical mixtures based on polarity. chemicals.co.ukwikipedia.org Its surface can be functionalized for different types of chromatography. chemicals.co.uk |

| Sample Preparation | Sodium Silicate Solutions | Used to prepare standards for the analysis of silicates in aqueous solutions. thermofisher.comturnerdesigns.com |

| Water Clarification | Sodium Silicate ("Water Glass") | Functions as a flocculant to remove suspended solids from water samples prior to analysis. bellchem.com |

Conclusion and Future Research Directions

Consolidation of Key Academic Insights on Disodium (B8443419) Trisilicon Heptaoxide

Disodium trisilicon heptaoxide, often referred to as sodium trisilicate (B10819215), is an inorganic compound with the chemical formula Na₂Si₃O₇. It is a member of the sodium silicate (B1173343) family, which are compounds containing sodium, silicon, and oxygen. These compounds are notable for their polymeric anions. The structure of these silicates can vary, from simple orthosilicates with isolated SiO₄⁴⁻ tetrahedra to more complex structures like pyrosilicates, ring and chain silicates, and three-dimensional framework silicates.

The synthesis of sodium silicates, including the trisilicate form, can be achieved through several methods. A common industrial approach involves the high-temperature fusion of silica (B1680970) sand (silicon dioxide, SiO₂) with sodium carbonate (Na₂CO₃). This furnace process requires temperatures ranging from 1200 to 1400 °C. Another significant production method is the hydrothermal process, where silica is dissolved in a sodium hydroxide (B78521) solution under high pressure and temperature. This method is generally more energy-efficient and avoids the emission of carbon dioxide that occurs with the carbonate fusion method. Recent research has explored more sustainable production routes, such as utilizing rice husk ash, a byproduct of rice milling rich in silica, as a raw material. This approach not only provides a cost-effective and sustainable source of silica but also helps in waste valorization.

The chemical properties of this compound are largely dictated by the ratio of silicon dioxide to sodium oxide. Aqueous solutions of sodium silicates are alkaline and are stable in neutral and alkaline conditions. However, in acidic environments, the silicate ions react with hydrogen ions to form silicic acid, which can then polymerize and form a silica gel. This property is fundamental to many of its applications.

From a physical standpoint, this compound typically appears as a white, free-flowing powder or as colorless to white or grayish-white crystalline-like pieces. It is recognized as being environmentally safe, non-toxic, and non-flammable.

Structurally, sodium silicate glasses, including those with a trisilicate composition, are characterized by a network of SiO₄ tetrahedra. The addition of sodium oxide modifies this network by creating non-bridging oxygens, which affects the material's properties. Spectroscopic techniques such as Raman and infrared (IR) spectroscopy are crucial for understanding these structural details. Raman spectra of sodium silicate glasses show characteristic bands related to different Qⁿ species, where 'n' represents the number of bridging oxygen atoms per silicon tetrahedron. For instance, bands around 1100 cm⁻¹ and 950 cm⁻¹ in Raman spectra are associated with tetrahedra containing one and two non-bridging oxygens, respectively. Infrared spectroscopy also reveals key structural information, with asymmetric stretching vibrations of Si-O(Na) bonds appearing around 1030 cm⁻¹.

The thermodynamic properties of sodium silicates are important for understanding their stability and reactivity. The heat of formation for sodium metasilicate (B1246114) (Na₂SiO₃) is reported as -371.2 kcal/mol, providing an estimate for related silicate structures. The phase behavior of the Na₂O-SiO₂ system is complex, with various stable and metastable phases depending on composition and temperature. The binary phase diagram shows that the melting point of sodium silicate compositions varies with the Na₂O content.

This compound and related sodium silicates have a wide array of applications. They are used as binders in foundry molds and for producing cardboard. In the detergent industry, they act as builders, enhancing cleaning performance by softening water and preventing soil redeposition. They are also employed in water treatment as coagulants and corrosion inhibitors. In the construction industry, they are used to increase the durability and chemical resistance of concrete. Furthermore, they serve as starting materials for the synthesis of other silica-based materials like silica gels and zeolites.

Environmentally, soluble silicates like this compound are considered to have a low environmental impact once diluted, as they dissociate into sodium ions and silicic acid, which are ubiquitous in the environment. Life cycle assessments of sodium silicate production highlight the energy-intensive nature of the furnace process, with the hydrothermal method and the use of waste-derived silica offering more sustainable alternatives. The primary raw materials, silica sand and soda ash, are abundant.

Identification of Unresolved Research Questions and Challenges

Despite the extensive use and study of sodium silicates, several research questions and challenges remain:

Precise Structural Elucidation: While spectroscopic methods provide valuable insights, a complete and unambiguous structural description of amorphous sodium silicate glasses with varying compositions remains a challenge. The exact arrangement of silicate polymers and the distribution of sodium ions in the silicate network are not fully understood.

Thermodynamic Data: There is a lack of comprehensive and precise experimental thermodynamic data (e.g., enthalpy of formation, Gibbs free energy of formation, heat capacity) specifically for this compound. Such data are crucial for accurate process modeling and optimization.

Reaction Kinetics and Mechanisms: The kinetics and mechanisms of dissolution and polymerization of sodium silicates under various conditions (pH, temperature, concentration) are complex and require further investigation for better control in applications like geopolymerization and catalysis.

Long-term Stability in Applications: The long-term performance and durability of sodium silicate-based materials, such as in waste stabilization and as concrete additives, need more extensive study to predict their behavior over extended periods.

Sustainable Manufacturing at Scale: While sustainable production methods using agricultural waste have been demonstrated at the lab scale, scaling up these processes to be economically competitive with traditional methods presents a significant engineering challenge.

Projections for Novel Synthetic Strategies and Material Design

Future research is likely to focus on developing more sustainable and efficient methods for synthesizing sodium silicates and designing novel silicate-based materials with tailored properties:

Bio-inspired Synthesis: Exploring low-temperature, bio-inspired routes for silica polymerization, mimicking processes found in organisms like diatoms, could lead to more environmentally friendly synthesis pathways.

Tailored Porosity and Functionality: Developing methods to precisely control the pore size distribution and surface chemistry of silica gels and other materials derived from sodium silicates will enable the creation of advanced adsorbents, catalysts, and drug delivery systems.

Hybrid Organic-Inorganic Materials: The integration of organic functionalities into the silicate network can lead to the development of hybrid materials with unique combinations of properties, such as flexibility and high thermal stability.

Computational Material Design: The use of computational modeling and machine learning can accelerate the discovery and design of new silicate materials with desired properties, reducing the need for extensive trial-and-error experimentation.

Potential for Expanded Functional Applications in Emerging Technologies

The unique properties of this compound and other sodium silicates position them for a range of applications in emerging technologies:

Advanced Ceramics and Composites: As a precursor for high-purity silica, sodium silicates can be used in the manufacturing of advanced ceramics and glass-ceramic composites for electronic and optical applications.

Energy Storage: Modified silica materials derived from sodium silicates are being explored as components in batteries and supercapacitors, for example, as separators or as support materials for active components.

Biomedical Applications: The biocompatibility and bioactivity of certain silicate-based materials make them promising candidates for bone tissue engineering, wound healing, and drug delivery applications.

3D Printing and Additive Manufacturing: Sodium silicate's binding properties are being investigated for use in 3D printing applications, particularly for creating ceramic and sand-based structures.

Carbon Capture and Utilization: The alkalinity of sodium silicate solutions can be harnessed for CO₂ capture technologies, and the resulting silica can be a valuable byproduct.

Directions for Advanced Theoretical and Experimental Characterization Methodologies

To address the unresolved questions and to support the development of new materials and applications, advanced characterization techniques will be crucial:

In-situ and Operando Spectroscopy: The use of in-situ and operando Raman, IR, and NMR spectroscopy will allow for the real-time monitoring of structural changes during synthesis and in response to different environmental conditions.

Advanced NMR Techniques: Solid-state NMR techniques, such as 29Si and 23Na NMR, will continue to be refined to provide more detailed information about the local atomic environments and connectivity in amorphous and crystalline silicates. First-principles calculations of NMR parameters can aid in the interpretation of experimental spectra.

High-Resolution Microscopy: Advanced electron microscopy techniques, such as transmission electron microscopy (TEM) and scanning electron microscopy (SEM), will provide nanoscale morphological and structural information.

Synchrotron-based Techniques: X-ray diffraction (XRD) and X-ray absorption spectroscopy (XAS) using synchrotron radiation can offer high-resolution structural information and insights into the electronic structure of silicate materials.

Multi-scale Modeling: Combining quantum mechanical calculations for understanding local bonding with molecular dynamics simulations to model larger-scale structures and dynamics will provide a more complete theoretical picture of silicate systems.

Q & A

Q. What experimental methods are recommended for synthesizing disodium trisilicon heptaoxide with high purity?

Methodological Answer:

- Hydrothermal synthesis is widely used, involving stoichiometric ratios of sodium carbonate (Na₂CO₃) and silica (SiO₂) under controlled temperatures (750–900°C) to form a glassy solid .

- Sol-gel processes can achieve nanoscale structures by hydrolyzing sodium silicate precursors in aqueous alkaline conditions (pH 10–12) .

- Critical Parameters: Monitor reaction time (4–8 hours) and cooling rates to avoid amorphous phase contamination. Use X-ray fluorescence (XRF) to verify Na/Si stoichiometry .

Q. How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

- X-ray diffraction (XRD): Identify crystalline phases (e.g., comparing to ICDD PDF-00-022-1456 for sodium trisilicate) .

- Solid-state NMR (²⁹Si MAS-NMR): Distinguish Q³ (silicate tetrahedra with three bridging oxygens) and Q⁴ (fully polymerized) structural units .

- FTIR spectroscopy: Detect Si-O-Si asymmetric stretching (~1000 cm⁻¹) and Na-O bonding (~450 cm⁻¹) .

- Thermogravimetric analysis (TGA): Measure dehydration behavior (weight loss ~100–300°C) .

Q. What analytical techniques are optimal for assessing purity and phase composition?

Methodological Answer:

- Inductively coupled plasma optical emission spectroscopy (ICP-OES): Quantify trace metal impurities (e.g., Fe, Al) with detection limits <1 ppm .

- Titration: Use acid-base titration (HCl vs. Na₂O₇Si₃ in aqueous solution) to determine active alkali content .

- Scanning electron microscopy (SEM): Identify phase segregation or unreacted silica particles in synthesized samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structural data for this compound?

Methodological Answer:

- Multi-technique validation: Combine XRD (long-range order) with pair distribution function (PDF) analysis (short-range structure) to address discrepancies between crystalline and amorphous phase reports .

- Computational modeling: Use density functional theory (DFT) to simulate silicate network configurations and compare with experimental NMR chemical shifts .

- Case Study: and report conflicting physical states (powder vs. liquid), likely due to hydration differences. Characterize samples under controlled humidity (e.g., dynamic vapor sorption) to clarify .

Q. What strategies optimize synthesis conditions for tailored silicate polymerization degrees?

Methodological Answer:

- Design of experiments (DOE): Vary Na₂O/SiO₂ molar ratios (1:2 to 1:3.5) and sintering temperatures to modulate polymerization (Q³/Q⁴ ratios) .

- In-situ Raman spectroscopy: Monitor real-time structural changes during synthesis to correlate process parameters with silicate network formation .

- Reference Data Table:

| Na₂O/SiO₂ Ratio | Sintering Temp (°C) | Dominant Qⁿ Species | Crystallinity (%) |

|---|---|---|---|

| 1:2 | 750 | Q³ (70%) | 85 |

| 1:3 | 850 | Q⁴ (90%) | 95 |

Q. How can computational modeling advance the understanding of this compound’s reactivity?

Methodological Answer:

- Molecular dynamics (MD) simulations: Model ion diffusion pathways in hydrated Na₂O₇Si₃ to predict dissolution kinetics .

- Reactivity predictors: Calculate Fukui indices to identify nucleophilic/electrophilic sites for surface modification studies .

- Validation: Cross-check simulated IR spectra with experimental data to refine force-field parameters .

Q. What methodologies address contradictory solubility data in aqueous systems?

Methodological Answer:

- Controlled dissolution experiments: Use pH-stat titration to measure solubility under fixed alkaline conditions (pH 10–12) and ionic strengths (0.1–1.0 M NaCl) .

- Contradiction Analysis: reports solubility as "high," while specifies 0.7 g/mL. Reconcile by testing hydration states (anhydrous vs. pentahydrate) via differential scanning calorimetry (DSC) .

Data Contradiction Analysis Table

*External literature cited for context.

Guidelines for Researchers:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.